![molecular formula C8H13F2N B2757028 (7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanamine CAS No. 2253632-35-6](/img/structure/B2757028.png)

(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

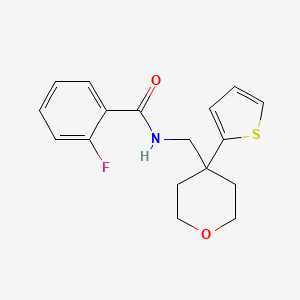

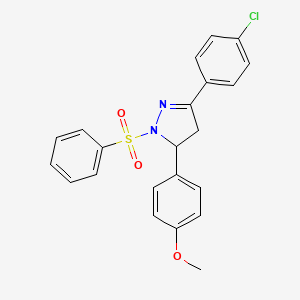

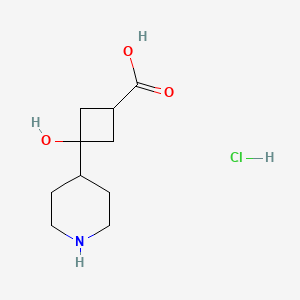

“(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanamine” is a chemical compound with the molecular formula C7H11F2N . It is a derivative of the bicyclo[4.1.0]heptane structure, which is characterized by a seven-membered ring with two carbon atoms replaced by fluorine atoms .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a seven-membered ring structure (bicyclo[4.1.0]heptane) with two fluorine atoms replacing two hydrogen atoms at the 7th position . The exact 3D structure can be viewed using specific software .Scientific Research Applications

Cyclization Reactions and Synthesis of Complex Molecules

Research on the synthesis of 1,2,3,4-tetrahydro-β-carbolines demonstrates the utility of bicyclic compounds in generating complex molecular structures through cyclization reactions. The action of trifluoroacetic acid on enamines derived from tryptamine or tryptophan, leading to either cyclization to β-carboline derivatives or acidolysis, underscores the role of bicyclic compounds in synthesizing bioactive molecules (Kirkpatrick & MacLaren, 1983).

Homogeneous Hydrogenation and Solvent Complexes

The study on asymmetric homogeneous hydrogenation using rhodium diphosphine precursors highlights the importance of bicyclic structures in catalysis and reaction mechanisms. This research shows how bicyclo[2,2,1]hepta-2,5-diene and related compounds can interact with hydrogen in polar solvents, forming solvated dihydrides or solvate complexes, which are crucial in understanding catalytic processes (Brown et al., 1981).

Levulinic Acid Reactions and Novel Ring Structures

Reactions of levulinic acid with norbornane/ene amino acids and diamines illustrate the synthetic versatility of bicyclic compounds, producing novel ring structures such as methanodioxopyrrolo[1,2-a][3,1]benzoxazines and methylene-bridged pyrrolo[2,1-b]quinazolinones. These reactions showcase the ability of bicyclic compounds to undergo complex transformations, yielding structures with potential pharmacological activities (Stájer et al., 2004).

Applications in Drug Development

The synthesis of BCP benzylamines from 2-azaallyl anions and [1.1.1]propellane reveals the potential of bicyclic compounds in drug development. The creation of BCP analogues of diaryl methanamines, a common scaffold in medicinal chemistry, indicates the significance of incorporating bicyclic structures into drug candidates for enhancing drug-like qualities (Shelp & Walsh, 2018).

Photocytotoxicity and Cellular Imaging

Iron(III) complexes with bicyclic compounds demonstrate unprecedented photocytotoxicity in red light, offering new avenues for cellular imaging and cancer therapy. The ability of these complexes to generate reactive oxygen species and induce apoptosis highlights the therapeutic potential of bicyclic structures in medical applications (Basu et al., 2014).

Properties

IUPAC Name |

(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2N/c9-8(10)6-3-1-2-4-7(6,8)5-11/h6H,1-5,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUNMIFFJSDGPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C(C1)C2(F)F)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Oxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2756952.png)

![1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2756955.png)

![N-[(1-Phenylimidazol-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2756956.png)

![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2756960.png)

![1-(4-Benzyl-1-piperazinyl)-3-([1,1'-biphenyl]-4-yloxy)-2-propanol dihydrochloride](/img/structure/B2756968.png)